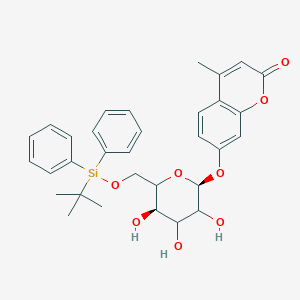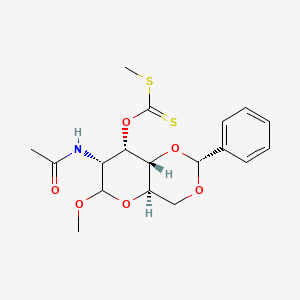
Triglyme-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triglyme-d6, also known as triethylene glycol dimethyl ether-d6, is a deuterated form of triethylene glycol dimethyl ether. It is an organic compound with the chemical formula C8H12D6O4. This compound is a colorless liquid, soluble in water and most organic solvents. This compound is commonly used in various industrial and laboratory applications, including as a solvent in organic synthesis, electrolyte solvents, and in liquid chromatography .
Preparation Methods
The preparation of Triglyme-d6 involves the reaction of ethoxyethanol with liquid ammonia to produce ylidine, which is then treated with sodium hydroxide to yield Triglyme . The synthetic route requires careful control of reaction conditions, such as low-temperature reactions and the slow addition of reactants to ensure safety and efficiency. Industrial production methods typically involve similar processes but on a larger scale, with additional safety measures and quality control protocols .
Chemical Reactions Analysis
Triglyme-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce corresponding aldehydes or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Triglyme-d6 has a wide range of scientific research applications. In chemistry, it is used as a solvent for various reactions and processes due to its stability and solubility properties. In biology and medicine, this compound is used in the preparation of deuterated compounds for nuclear magnetic resonance (NMR) spectroscopy, which helps in the structural elucidation of biomolecules. In the industry, it is used in the production of electrolytes for batteries, particularly in sodium-ion and sodium-sulfur batteries, due to its high ionic conductivity and stability .
Mechanism of Action
The mechanism of action of Triglyme-d6 involves its interaction with molecular targets through its ether functional groups. These interactions can affect various biological pathways and processes. For example, this compound can form complexes with metal ions, which can influence their reactivity and availability in biological systems. Additionally, its solvent properties can enhance the solubility and stability of other compounds, facilitating their use in various applications .
Comparison with Similar Compounds
Triglyme-d6 is similar to other glycol ethers, such as monoglyme, diglyme, and tetraglyme. These compounds share similar chemical structures and properties but differ in the number of ethylene glycol units. This compound is unique due to its deuterated form, which makes it particularly useful in NMR spectroscopy. Compared to its non-deuterated counterparts, this compound provides better resolution and sensitivity in NMR studies .
Similar Compounds::- Monoglyme (ethylene glycol dimethyl ether)
- Diglyme (diethylene glycol dimethyl ether)
- Tetraglyme (tetraethylene glycol dimethyl ether)
Properties
Molecular Formula |
C8H18O4 |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
1,2-bis[2-(trideuteriomethoxy)ethoxy]ethane |
InChI |
InChI=1S/C8H18O4/c1-9-3-5-11-7-8-12-6-4-10-2/h3-8H2,1-2H3/i1D3,2D3 |
InChI Key |
YFNKIDBQEZZDLK-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OCCOCCOCCOC([2H])([2H])[2H] |
Canonical SMILES |
COCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


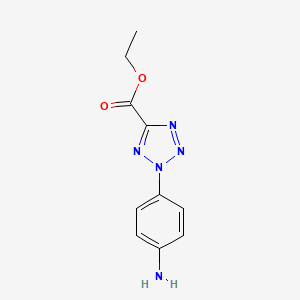
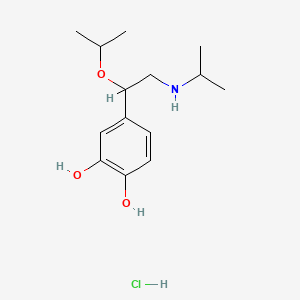
![(2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide](/img/structure/B13447143.png)
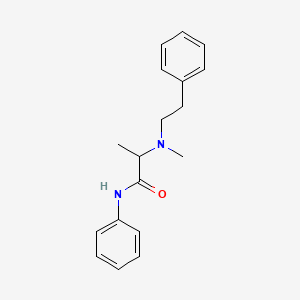
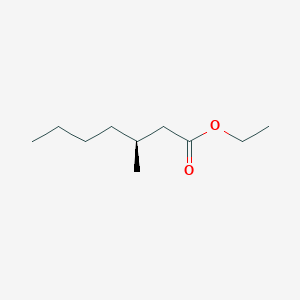
![1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B13447156.png)

![2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI)](/img/structure/B13447165.png)
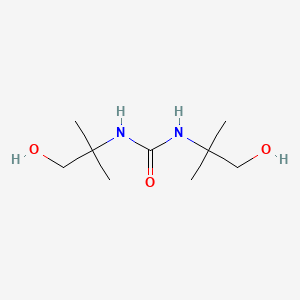
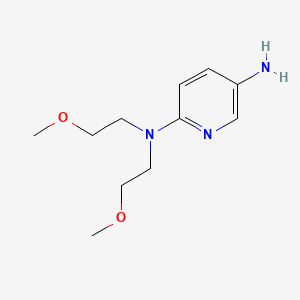
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid](/img/structure/B13447177.png)
![[3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] phosphate](/img/structure/B13447193.png)
